

Bombolitin V: A Technical Guide to its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: **Bombolitin V**

Cat. No.: **B12386244**

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Introduction

Bombolitin V is a potent, cationic antimicrobial peptide originally isolated from the venom of the bumblebee *Megabombus pennsylvanicus*.^{[1][2]} It belongs to a family of structurally related heptadecapeptides known as bombolitins, which are characterized by their high content of hydrophobic amino acids.^{[1][2]} Like other venom peptides, bombolitins, including **Bombolitin V**, exhibit a range of biological activities, most notably mast cell degranulation and hemolytic effects.^{[1][2][3]} These properties are largely attributed to their amphipathic nature, which allows them to interact with and disrupt cellular membranes.^{[1][2][3]} This technical guide provides an in-depth overview of the physical and chemical properties of **Bombolitin V**, its biological activities, and the experimental protocols used for its characterization.

Physical and Chemical Properties

The physicochemical properties of **Bombolitin V** are fundamental to its biological function. These properties dictate its structure, solubility, and interaction with biological membranes.

Property	Value	Reference
Amino Acid Sequence	Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH ₂	[1] [2] [4]
Molecular Formula	C ₈₁ H ₁₄₄ N ₂₂ O ₁₉	[5]
Molecular Weight	1730.15 g/mol	[5] [6]
Isoelectric Point (pI)	<p>The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[7] For a peptide like Bombolitin V, with a lysine and a histidine residue contributing positive charges and no acidic residues, the pI is expected to be in the basic range, likely above 7. An exact experimental value is not readily available in the provided search results.</p>	
Solubility	<p>Bombolitin V is a hydrophobic peptide.[4] Due to its amphiphilic and hydrophobic nature, its solubility in aqueous solutions like sterile, distilled water may be limited.[4] For reconstitution, a common approach for hydrophobic peptides is to first dissolve it in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, followed by slow dilution with an aqueous buffer (e.g., PBS).[4]</p>	[4]

Secondary Structure

In aqueous solution, many antimicrobial peptides, including bombolitins, are largely unstructured or in a random coil conformation.^[8] However, in the presence of a membrane-mimicking environment, such as lipid micelles or bilayers, they often adopt a more ordered secondary structure, typically an amphipathic α -helix.^{[8][9]} This conformational change is crucial for their membrane-disrupting activity.

Biological Activities

Bombolitin V exhibits potent biological activities, primarily related to its ability to disrupt cell membranes. Its effects on mast cells and red blood cells have been extensively studied.

Activity	Effective Concentration	Notes	Reference
Mast Cell Degranulation	ED50 = 2 µg/mL (1.2 x 10 ⁻⁶ M)	<p>This makes it one of the most potent mast cell degranulating peptides discovered, being 5 times more potent than mastoparan.[1][2]</p> <p>Mast cell degranulation leads to the release of histamine and other inflammatory mediators.[1][2]</p>	[1] [2] [6]
Hemolytic Activity	ED50 = 0.7 µg/mL (4 x 10 ⁻⁷ M) on guinea pig erythrocytes	Bombolitin V is as potent as melittin in lysing guinea pig red blood cells. [1] [2] This activity is a measure of its cytotoxicity.	[1] [2]

	Bombolitins, in general, show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]	
Antimicrobial Activity	The specific minimum inhibitory concentrations (MICs) for Bombolitin V against various microbial strains are not detailed in the provided search results.	The antimicrobial mechanism is believed to involve the permeabilization of the microbial cell membrane.[11]
Phospholipase A2 Stimulation	The bombolitin family of peptides can stimulate phospholipase A2 from different sources.	This activity can contribute to the inflammatory effects observed.

Experimental Protocols

The characterization of **Bombolitin V** involves several key experimental procedures to determine its properties and biological activities.

Peptide Synthesis and Purification

Synthetic **Bombolitin V** is typically produced using solid-phase peptide synthesis (SPPS).

- **Synthesis:** The peptide is assembled on a solid resin support, starting from the C-terminal amino acid and sequentially adding protected amino acids.
- **Cleavage:** Once the sequence is complete, the peptide is cleaved from the resin using a strong acid cocktail, which also removes the side-chain protecting groups.

- Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptide.
- Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to study the secondary structure of **Bombolitin V** in different environments.

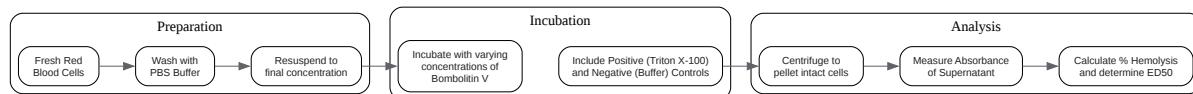
- Sample Preparation: A solution of the purified peptide is prepared in an appropriate buffer (e.g., phosphate buffer for an aqueous environment) or in a solution containing membrane mimetics (e.g., sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, or liposomes).
- Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
- Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements. A characteristic spectrum with minima around 208 and 222 nm is indicative of an α -helical conformation.

Hemolytic Assay

This assay quantifies the ability of **Bombolitin V** to lyse red blood cells (RBCs).

- RBC Preparation: Fresh red blood cells (e.g., from guinea pig or human) are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a specific concentration.
- Incubation: The RBC suspension is incubated with various concentrations of **Bombolitin V** for a defined period (e.g., 1 hour) at 37°C.
- Controls: A negative control (RBCs in buffer only) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100) are included.

- **Measurement:** After incubation, the samples are centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
- **Calculation:** The percentage of hemolysis is calculated using the following formula: % Hemolysis = $[(\text{Abs_sample} - \text{Abs_negative_control}) / (\text{Abs_positive_control} - \text{Abs_negative_control})] * 100$
- **ED50 Determination:** The ED50 value, the concentration of the peptide that causes 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.



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Workflow for a typical hemolytic assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- **Microorganism Preparation:** A standardized inoculum of the test microorganism (e.g., *E. coli* or *S. aureus*) is prepared in a suitable growth medium.
- **Serial Dilution:** Serial dilutions of **Bombolitin V** are prepared in the growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microorganism suspension.

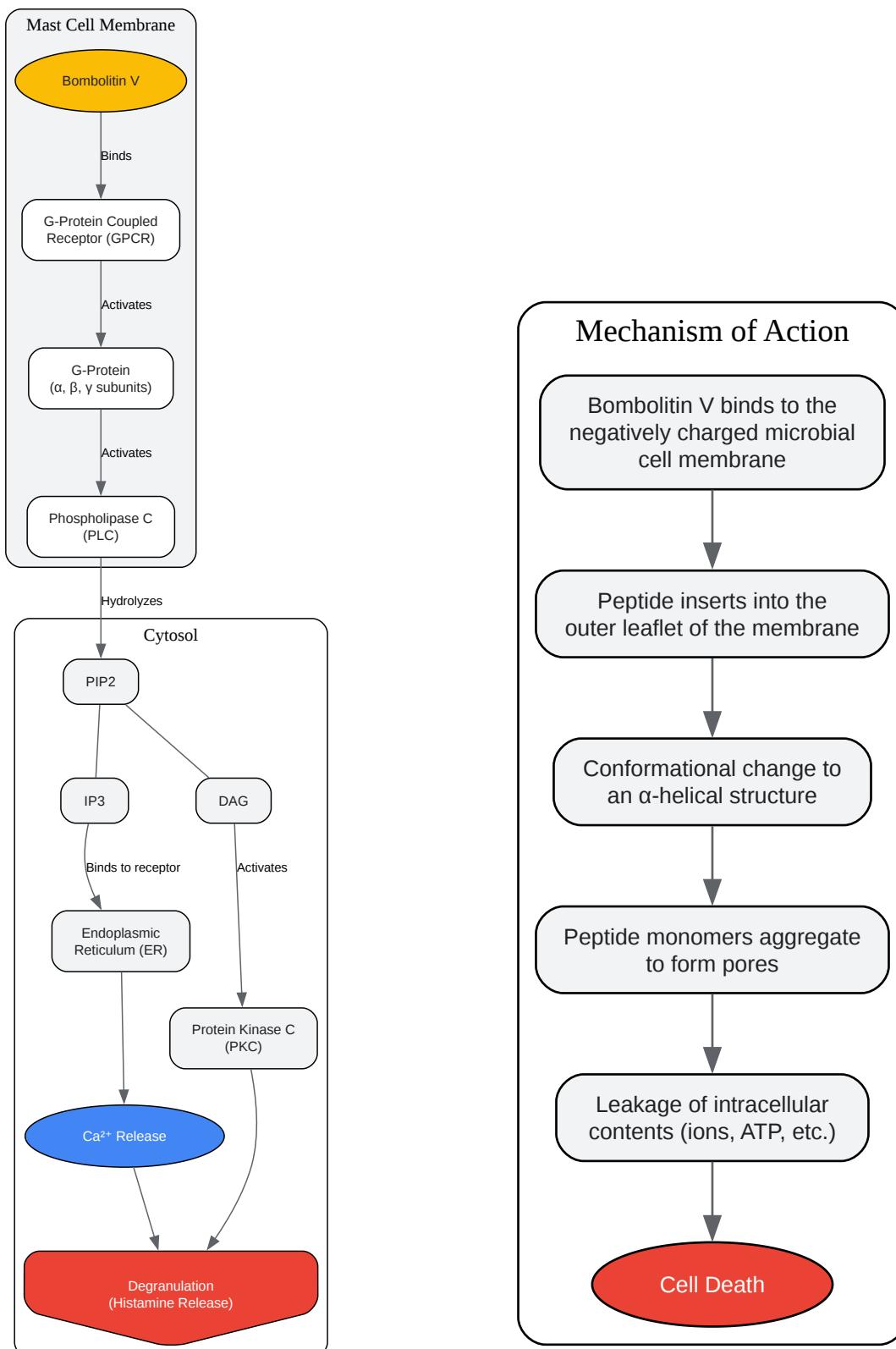
- Controls: A positive control (microorganism in medium without peptide) and a negative control (medium only) are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of **Bombolitin V** are primarily initiated by its interaction with and disruption of cell membranes. This can trigger various downstream signaling events.

Mast Cell Degranulation Pathway

The degranulation of mast cells by **Bombolitin V** is a complex process that is thought to involve the activation of G-proteins.[\[12\]](#)[\[13\]](#)

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